Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- is a complex organic compound characterized by the presence of a benzoic acid core substituted with ethylamino carbonyl and tetraiodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using iodine and suitable oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions not occupied by iodine atoms .
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of specialized materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethylamino carbonyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a single carboxyl group, lacking the ethylamino carbonyl and iodine substitutions.
4-Nitrobenzoic acid: Contains a nitro group instead of the ethylamino carbonyl group, leading to different chemical properties and reactivity.
4-(Methylamino)benzoic acid: Similar in structure but with a methylamino group instead of ethylamino, affecting its biological activity and chemical behavior .
Uniqueness
Benzoic acid, 4-((ethylamino)carbonyl)-2,3,5,6-tetraiodo- is unique due to the combination of its ethylamino carbonyl and tetraiodo substitutions.
Properties
CAS No. |
34737-07-0 |
---|---|
Molecular Formula |
C10H7I4NO3 |
Molecular Weight |
696.78 g/mol |
IUPAC Name |
4-(ethylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C10H7I4NO3/c1-2-15-9(16)3-5(11)7(13)4(10(17)18)8(14)6(3)12/h2H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
ZMTCWFCOFLWIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.